molecular formula C7H14N4 B13150382 1-[2-(Dimethylamino)ethyl]-1h-imidazol-2-amine

1-[2-(Dimethylamino)ethyl]-1h-imidazol-2-amine

Cat. No.: B13150382
M. Wt: 154.21 g/mol
InChI Key: QFILYQHRFVFONG-UHFFFAOYSA-N
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Description

1-[2-(Dimethylamino)ethyl]-1H-imidazol-2-amine is a substituted imidazole derivative characterized by a dimethylaminoethyl side chain attached to the imidazole ring. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting receptors or enzymes, such as histamine receptors or kinase inhibitors. The dimethylaminoethyl group enhances solubility and modulates electronic properties, making it a versatile scaffold for drug development .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H14N4

Molecular Weight

154.21 g/mol

IUPAC Name

1-[2-(dimethylamino)ethyl]imidazol-2-amine

InChI

InChI=1S/C7H14N4/c1-10(2)5-6-11-4-3-9-7(11)8/h3-4H,5-6H2,1-2H3,(H2,8,9)

InChI Key

QFILYQHRFVFONG-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN1C=CN=C1N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Dimethylamino)ethyl]-1h-imidazol-2-amine typically involves the reaction of imidazole with 2-(dimethylamino)ethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Dimethylamino)ethyl]-1h-imidazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced form.

    Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted imidazole derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halides, alkylating agents, and other electrophiles.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Reduced imidazole derivatives.

    Substitution: Substituted imidazole derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that imidazole derivatives, including 1-[2-(Dimethylamino)ethyl]-1H-imidazol-2-amine, may exhibit anticancer properties. A study synthesized a series of compounds based on imidazole scaffolds that showed significant activity against BRAF mutant melanoma cell lines. The compound was part of a broader investigation into BRAF inhibitors, which are critical in targeting specific mutations in cancer therapy .

Antibacterial Properties

Another application of this compound is in the development of antibacterial agents. Polymeric quaternary ammonium compounds synthesized from 2-dimethylamino ethyl methacrylate demonstrated effective antibacterial activity against Escherichia coli and Staphylococcus aureus. While the specific role of this compound in these formulations requires further exploration, its structural properties suggest potential efficacy in similar applications .

Neurological Research

The compound's structural characteristics position it as a candidate for neurological research. Imidazole-containing compounds have been explored for their potential as agonists at histamine receptors, which are implicated in various neurological conditions. Preliminary studies suggest that derivatives could play a role in modulating responses related to nociception and stress .

Synthesis of Antibacterial Polymers

The synthesis of polymers incorporating this compound has been linked to the creation of materials with inherent antibacterial properties. These polymers can be synthesized through free radical polymerization techniques, yielding high-efficiency products with significant antibacterial activity .

Table 1: Summary of Polymerization Conditions and Outcomes

Polymerization MethodMonomer UsedYield (%)Antibacterial Activity
Free Radical2-Dimethylamino ethyl methacrylate91Effective against E. coli and S. aureus
CondensationVarious aminesTBDTBD

Safety and Toxicological Profile

Understanding the safety profile of this compound is essential for its application in research and industry. According to safety data sheets, the compound can cause skin and eye irritation upon contact, necessitating appropriate safety measures during handling .

Table 2: Toxicological Data Overview

ParameterValue
Oral LD50 (rat)>1000 mg/kg
Dermal LD50 (mouse)2000 mg/kg
Eye IrritationCauses serious irritation
Skin IrritationCauses skin irritation

Mechanism of Action

The mechanism of action of 1-[2-(Dimethylamino)ethyl]-1h-imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, leading to changes in cellular processes and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 1-[2-(Dimethylamino)ethyl]-1H-imidazol-2-amine, highlighting differences in substituents, molecular weights, and biological relevance:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Properties/Applications Reference
This compound Dimethylaminoethyl at N1 C₇H₁₃N₅ 179.22 g/mol Enhanced solubility, kinase inhibitor scaffold
1-Methyl-1H-imidazol-2-amine hydrochloride Methyl at N1; hydrochloride salt C₄H₈ClN₃ 133.58 g/mol Simpler structure, lower solubility
4,5-Diphenyl-1H-imidazol-2-amine Phenyl groups at C4 and C5 C₁₅H₁₃N₃ 235.29 g/mol Increased lipophilicity, anticancer
5-(4-Methylphenyl)-1H-imidazol-2-amine 4-Methylphenyl at C5 C₁₀H₁₁N₃ 173.21 g/mol Aromatic interactions, antimicrobial
1-(2-Fluorobenzyl)-1H-imidazol-2-amine 2-Fluorobenzyl at N1 C₁₀H₁₀FN₃ 191.20 g/mol Improved metabolic stability
N-Methyl-[(1-phenyl-1H-imidazol-2-yl)methyl]amine Phenyl at N1; methylaminomethyl side chain C₁₁H₁₃N₃ 187.25 g/mol CNS-targeting potential

Structural and Electronic Differences

  • Dimethylaminoethyl vs. Simple Alkyl Groups: The dimethylaminoethyl group in the target compound provides stronger basicity (pKa ~8.5) compared to methyl or benzyl substituents (pKa ~5–7), influencing protonation states under physiological conditions .
  • Aromatic vs. Aliphatic Substitutions : Compounds with phenyl or biphenyl groups (e.g., 4,5-diphenyl-1H-imidazol-2-amine) exhibit higher logP values (~3.5) than the target compound (logP ~1.2), suggesting divergent pharmacokinetic profiles .

Key Research Findings

  • Solubility Enhancement: The dimethylaminoethyl group increases aqueous solubility by >50% compared to unsubstituted imidazol-2-amine derivatives, critical for oral bioavailability .
  • Metabolic Stability : Fluorinated analogs (e.g., 1-(2-Fluorobenzyl)-1H-imidazol-2-amine) show reduced CYP450-mediated metabolism, with t₁/₂ values extending from 2.5 to 6 hours in hepatic microsomes .
  • Toxicity Profile: Amino acid-conjugated derivatives (e.g., 2-(((1H-benzo[d]imidazol-2-yl)methyl)amino)propanoic acid) demonstrate lower cytotoxicity (CC₅₀ >100 µM in HEK293 cells) compared to parent compounds .

Biological Activity

1-[2-(Dimethylamino)ethyl]-1H-imidazol-2-amine, commonly referred to as DMEDA, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, antibacterial properties, and other biological activities of DMEDA, supported by case studies and relevant research findings.

Synthesis of DMEDA

DMEDA can be synthesized through various methods involving the reaction of imidazole derivatives with dimethylaminoethyl halides. The synthesis typically involves the following steps:

  • Formation of Imidazole Ring : Starting materials such as 2-aminomethylimidazole are reacted with appropriate reagents to form the imidazole core.
  • Alkylation : The imidazole derivative is then alkylated using dimethylaminoethyl chloride, leading to the formation of DMEDA.

Antibacterial Activity

DMEDA has demonstrated notable antibacterial properties against a variety of pathogens. Studies have reported Minimum Inhibitory Concentration (MIC) values indicating its effectiveness:

PathogenMIC (µM)
Staphylococcus aureus20-40
Escherichia coli40-70
Klebsiella pneumoniae30-50

These values suggest that while DMEDA exhibits antibacterial activity, it is generally less potent than standard antibiotics like ceftriaxone, which has MIC values of 0.1 µM against E. coli and 4 µM against S. aureus .

The antibacterial mechanism of DMEDA appears to involve the inhibition of DNA synthesis in bacterial cells. Similar compounds have been shown to generate toxic radical species that cause DNA strand breaks, leading to cell death .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of DMEDA against multi-drug resistant strains of bacteria. The results indicated that DMEDA was effective against strains resistant to common antibiotics, highlighting its potential as a therapeutic agent in treating resistant infections .

Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of DMEDA revealed that modifications in the imidazole ring and alkyl groups significantly influenced its biological activity. For instance, variations in the length and branching of alkyl substituents affected both potency and spectrum of activity against different bacterial strains .

Other Biological Activities

Beyond antibacterial properties, DMEDA has shown promise in other areas:

  • Antifungal Activity : Preliminary studies indicate that DMEDA possesses antifungal properties, particularly against Candida species, with MIC values comparable to those of established antifungal agents.
  • Anticancer Potential : Some derivatives of imidazole compounds similar to DMEDA have been investigated for their anticancer activity, showing potential in inhibiting tumor growth in cell line studies .

Q & A

Basic: What synthetic strategies are optimal for synthesizing 1-[2-(Dimethylamino)ethyl]-1H-imidazol-2-amine, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves multi-step reactions, starting with functionalization of the imidazole core. For example:

  • Step 1: Alkylation of 1H-imidazol-2-amine with 2-(dimethylamino)ethyl chloride under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 2: Purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) or recrystallization from ethanol/water mixtures .
    Optimization Tips:
  • Monitor reaction progress using TLC (chloroform:methanol, 6:1 v/v) to minimize byproducts .
  • Adjust pH during workup (e.g., 10% NaOH) to enhance yield by precipitating the product .

Advanced: How can crystallographic data resolve ambiguities in the structural characterization of this compound?

Answer:
Single-crystal X-ray diffraction (SCXRD) is critical for confirming stereochemistry and hydrogen-bonding networks:

  • Grow crystals via slow evaporation of ethanol or THF solutions .
  • Refinement protocols: Restrain NH/CH bond lengths (e.g., d(N–H) = 0.90 Å) and isotropic displacement parameters (Uiso) .
  • Compare with computational models (DFT-optimized geometries) to validate intramolecular interactions .

Basic: What spectroscopic techniques are most reliable for confirming the purity and identity of this compound?

Answer:

  • NMR: ¹H/¹³C NMR to verify substitution patterns (e.g., imidazole C2-amine at δ ~160 ppm in ¹³C) .
  • IR: Detect NH stretches (~3300 cm⁻¹) and imidazole ring vibrations (~1600 cm⁻¹) .
  • HPLC-MS: Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to confirm purity (>95%) and molecular ion peaks .

Advanced: How can researchers evaluate the compound’s potential as a multi-target kinase inhibitor?

Answer:

  • In vitro assays: Screen against Src family kinases (e.g., TG100435 analogs) using ATP-competitive ELISA assays .
  • Cytotoxicity profiling: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Selectivity: Compare inhibition constants (Ki) across kinase panels (e.g., EGFR, VEGFR) to identify off-target effects .

Advanced: How can computational methods guide the design of derivatives with enhanced blood-brain barrier (BBB) penetration?

Answer:

  • In silico modeling: Use QSAR models to predict logP and polar surface area (PSA). Ideal ranges: logP 2–3, PSA <70 Ų .
  • Molecular docking: Target α(2C)-AR or 5HT6 receptors to assess binding affinity (Glide/SP scoring) .
  • ADMET prediction: Tools like SwissADME to optimize metabolic stability and BBB permeability .

Basic: What solvent systems are suitable for recrystallizing this compound without degrading its amine functionality?

Answer:

  • Polar aprotic solvents: Ethanol/water (7:3 v/v) or acetonitrile are preferred for high recovery yields .
  • Avoid acidic conditions (e.g., HCl) to prevent protonation of the dimethylamino group, which reduces solubility .

Advanced: How can researchers address contradictions between in vitro potency and in vivo efficacy in preclinical studies?

Answer:

  • Pharmacokinetic profiling: Measure plasma half-life (t₁/₂) and bioavailability via LC-MS/MS in rodent models .
  • Metabolite identification: Use liver microsome assays to detect N-dealkylation or imidazole ring oxidation .
  • Dose optimization: Adjust dosing regimens based on AUC (area under the curve) to balance efficacy/toxicity .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

  • PPE: Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods during synthesis to avoid inhalation of amine vapors .
  • Spill management: Neutralize with citric acid and adsorb using vermiculite .

Advanced: What strategies can reconcile discrepancies in reported IC₅₀ values across different assay platforms?

Answer:

  • Standardize assays: Use identical ATP concentrations (e.g., 10 μM) and enzyme lots .
  • Control for solvent effects: Ensure DMSO concentrations ≤1% to avoid artifactual inhibition .
  • Cross-validate: Compare results from fluorescence polarization (FP) and radiometric assays .

Advanced: How can multi-omics approaches elucidate the compound’s mechanism of action in complex biological systems?

Answer:

  • Transcriptomics: RNA-seq to identify differentially expressed genes (e.g., apoptosis markers) .
  • Proteomics: SILAC labeling to quantify kinase phosphorylation changes .
  • Metabolomics: LC-HRMS to track alterations in glycolysis/TCA cycle intermediates .

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